4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-2-26-17-6-5-15(9-16(17)19)27(24,25)21-11-13-8-14(12-20-10-13)22-7-3-4-18(22)23/h5-6,8-10,12,21H,2-4,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLRNXHFWRCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Ethoxy group at the 4-position of the benzene ring.
- Fluoro substitution at the 3-position.
- A sulfonamide moiety , which is often associated with antibacterial activity.
- A pyridine ring linked to a 2-oxopyrrolidine unit, which may contribute to its biological interactions.
The molecular formula can be summarized as , with a molecular weight of approximately 358.41 g/mol.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The structure of this compound suggests potential effectiveness against various bacterial strains.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit Met kinase, leading to reduced tumor growth in xenograft models .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented, and it is hypothesized that this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines. The presence of the pyrrolidine moiety could enhance its ability to penetrate biological membranes and exert effects on intracellular targets.
Neuroprotective Activity
Given the structural similarity to known neuroprotective agents, there are indications that this compound might exhibit neuroprotective effects by modulating oxidative stress pathways or inhibiting neuroinflammation. This aligns with findings from related compounds that activate the Nrf2 pathway, promoting antioxidant responses in neuronal cells .
Pharmacological Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can inhibit cell proliferation in cancer cell lines, suggesting cytotoxic effects that warrant further exploration in vivo.
- Animal Models : Animal studies have revealed that sulfonamide derivatives can significantly reduce tumor size in models of gastric carcinoma when administered orally, indicating good bioavailability and therapeutic potential .
- Mechanistic Insights : Mechanistic studies using Western blotting techniques have shown that related compounds can inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses and cancer progression .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide, in the development of anticancer agents. Research indicates that sulfonamides can induce apoptosis in cancer cells, making them valuable in targeting various cancers such as liver and breast cancer. For example, compounds with similar structures have shown cytotoxic effects against human liver cancer cell lines, suggesting that this compound may also exhibit similar properties .
Antimicrobial Properties
Sulfonamides are historically recognized for their antibacterial properties. The incorporation of the pyridine and oxopyrrolidine moieties in this compound may enhance its interaction with bacterial enzymes, potentially leading to effective antimicrobial agents. Studies on related compounds have demonstrated significant activity against a range of bacterial strains, indicating a promising avenue for further investigation into the antimicrobial efficacy of this specific sulfonamide .
Synthesis and Molecular Docking Studies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Techniques such as molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action. For instance, docking studies suggest strong interactions with proteins involved in tumor progression and bacterial resistance mechanisms .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of sulfonamide derivatives similar to this compound:
- Synthesis and Evaluation : A study focused on synthesizing novel sulfonamides incorporating various heterocycles reported promising anticancer activities against multiple human cancer cell lines .
- Molecular Hybridization : Research involving hybrid compounds containing sulfonamide structures has shown enhanced biological activity compared to their parent compounds, indicating that modifications can lead to improved therapeutic profiles .
- Antimicrobial Efficacy : Investigations into related sulfonamides revealed significant antibacterial activity against resistant strains, supporting the potential for developing new antibiotics based on this chemical scaffold .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features, physicochemical properties, and synthetic methods of the target compound with three analogous sulfonamide derivatives from literature and commercial sources.
*Estimated based on structural formula.
†Inferred from analogous sulfonamide syntheses.
‡Calculated from molecular formula.
Key Structural Differences and Implications
Heterocyclic Core: The target compound contains a pyridine-pyrrolidinone hybrid, which may enhance solubility and binding specificity compared to the pyrazolopyrimidine () or quinoline () cores.
Substituent Effects :
- The fluoro and ethoxy groups on the target’s benzene ring contrast with the trifluoromethyl group in , which offers stronger electron-withdrawing effects and higher lipophilicity .
- The chlorophenyl group in is associated with anti-inflammatory activity, suggesting divergent therapeutic targets compared to the target compound .
Synthetic Complexity: The patent compound () requires multi-step Suzuki coupling, indicative of advanced medicinal chemistry optimization . The target compound’s pyrrolidinone-pyridine linkage may necessitate regioselective coupling or cyclization steps, increasing synthetic challenges.
Research Findings and Functional Insights
- Patent Compound () : Demonstrated kinase inhibitory activity in preclinical studies, with a melting point (175–178°C) suggesting high crystallinity and stability .
- Research Compound () : Structural data from X-ray crystallography (APEX2/SAINT software) confirmed the sulfonamide’s planar conformation, critical for COX-2 inhibition .
- Enamine Compound (): The trifluoromethyl group and quinoline core align with antibacterial agents targeting DNA gyrase, though specific activity data are unavailable .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzenesulfonamide, and how can purity be optimized?
- Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine and benzene sulfonamide cores. For example, coupling the pyrrolidinone-modified pyridine intermediate with the fluorinated ethoxybenzene sulfonamide via nucleophilic substitution or Buchwald-Hartwig amination. Purity optimization requires techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% threshold .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions (e.g., ethoxy group at C4, fluorine at C3) and pyrrolidinone integration.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode, [M+H]+ ion).
- FT-IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .
Q. What solubility and stability profiles should researchers anticipate for this compound?
- Methodological Answer:
- Solubility: Moderate solubility in DMSO (>10 mM) and methanol, but limited in aqueous buffers (use sonication or co-solvents like PEG-400 for in vitro assays).
- Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways may include hydrolysis of the sulfonamide group or pyrrolidinone ring opening under acidic conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
- Molecular Docking: Use software like AutoDock Vina to predict binding poses, focusing on interactions between the sulfonamide group and target active sites (e.g., hydrogen bonding with lysine residues) .
Q. What strategies are effective for resolving contradictions in activity data across different assay formats?
- Methodological Answer:
- Orthogonal Validation: Compare results from cell-free (e.g., enzymatic assays) and cell-based (e.g., luciferase reporter) systems. Discrepancies may arise from off-target effects or differential membrane permeability.
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in cell-based assays that may enhance or inhibit activity.
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s selectivity?
- Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace ethoxy with methoxy, vary pyrrolidinone ring size) and test against a panel of related targets.
- Selectivity Index Calculation: Determine IC₅₀ ratios between primary and off-targets (e.g., SI = IC₅₀(Target B)/IC₅₀(Target A)).
- Crystallography: Co-crystallize the compound with target proteins to identify critical binding motifs. For example, fluorination at C3 may enhance hydrophobic interactions in a specific pocket .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer:
- Pharmacokinetics: Use Sprague-Dawley rats for IV/PO dosing. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-dose. Analyze via LC-MS/MS to calculate AUC, Cmax, t₁/₂.
- Toxicity: Conduct 14-day repeat-dose studies in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of liver/kidney tissues can reveal organ-specific toxicity .
Data Analysis & Interpretation
Q. How should researchers address low reproducibility in biological assay data for this compound?
- Methodological Answer:
- Batch Effect Analysis: Include internal controls in each assay plate to identify technical variability (e.g., Z’-factor >0.5 indicates robust assay conditions).
- Data Normalization: Use plate-wise normalization (e.g., percent inhibition relative to positive/negative controls) to minimize inter-experimental drift.
- Meta-Analysis: Pool data from ≥3 independent experiments and apply statistical tests (e.g., two-way ANOVA with Tukey’s post hoc) to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
